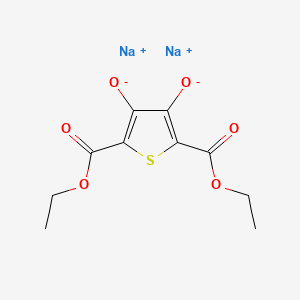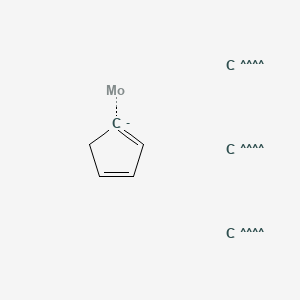
ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl(cyclopentadienyl)nickel(II) 97 is an organometallic compound with the empirical formula C8H10Ni. It is a dark purple liquid that is sensitive to air and moisture. This compound is known for its unique structure, where the nickel atom is coordinated to both an allyl group and a cyclopentadienyl ring. This coordination imparts distinct chemical properties, making it a valuable compound in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyl(cyclopentadienyl)nickel(II) 97 typically involves the reaction of nickel(II) chloride with cyclopentadienyl sodium and allyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:
NiCl2+CpNa+AllylMgBr→CpNi(Allyl)+NaCl+MgBrCl
Where Cp represents the cyclopentadienyl ring. The reaction is usually conducted in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Allyl(cyclopentadienyl)nickel(II) 97 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to maintain product quality. The use of automated systems for reagent addition and product isolation helps in achieving consistent yields and purity .
化学反応の分析
Types of Reactions
Allyl(cyclopentadienyl)nickel(II) 97 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to nickel(0) complexes.
Substitution: The allyl and cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve phosphines, carbon monoxide, and other organic ligands
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) complexes.
Substitution: Various nickel complexes with different ligands
科学的研究の応用
Allyl(cyclopentadienyl)nickel(II) 97 has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Material Science: The compound is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential in drug development and as a therapeutic agent.
Industrial Chemistry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds
作用機序
The mechanism of action of Allyl(cyclopentadienyl)nickel(II) 97 involves the coordination of the nickel center to the allyl and cyclopentadienyl ligands. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include:
Ligand Exchange: The compound can undergo ligand exchange reactions, where the allyl or cyclopentadienyl ligands are replaced by other ligands.
Oxidative Addition and Reductive Elimination: These processes are crucial in catalytic cycles involving nickel complexes
類似化合物との比較
Similar Compounds
- Bis(cyclopentadienyl)nickel(II)
- Bis(1,5-cyclooctadiene)nickel(0)
- Nickel(II) acetylacetonate
- Bis(cyclopentadienyl)cobalt(II)
Uniqueness
Allyl(cyclopentadienyl)nickel(II) 97 is unique due to its dual coordination to both an allyl group and a cyclopentadienyl ring. This dual coordination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications. Compared to similar compounds, it offers a unique combination of catalytic activity and stability, which is valuable in both research and industrial settings .
特性
CAS番号 |
12107-46-9 |
|---|---|
分子式 |
C8H10Ni |
分子量 |
164.86 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;nickel(2+);prop-1-ene |
InChI |
InChI=1S/C5H5.C3H5.Ni/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2 |
InChIキー |
DOYIBAKSKZZYPC-UHFFFAOYSA-N |
SMILES |
[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2] |
正規SMILES |
[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)




